Methyl 3-[(prop-2-yn-1-yl)carbamoyl]benzoate
Description
Properties
Molecular Formula |
C12H11NO3 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
methyl 3-(prop-2-ynylcarbamoyl)benzoate |
InChI |
InChI=1S/C12H11NO3/c1-3-7-13-11(14)9-5-4-6-10(8-9)12(15)16-2/h1,4-6,8H,7H2,2H3,(H,13,14) |
InChI Key |
LVLHFNDLEKAWNS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C(=O)NCC#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(prop-2-yn-1-yl)carbamoyl]benzoate typically involves the reaction of 3-aminobenzoic acid with propargyl bromide in the presence of a base such as sodium hydroxide. The resulting intermediate is then esterified with methanol to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Toluene or dichloromethane
Catalyst: Tetrabutylammonium bromide (phase-transfer catalyst)
Industrial Production Methods
In an industrial setting, the production of Methyl 3-[(prop-2-yn
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following compounds share key structural motifs with Methyl 3-[(prop-2-yn-1-yl)carbamoyl]benzoate, enabling comparative analysis:
Key Observations :
- Propargyl vs. Hydrophilic Groups: The propargyl group in the target compound enhances hydrophobicity compared to polar substituents like the hydroxy-dimethylethyl group in N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide .
- Carbamoyl vs. Amino Linkages: Methyl 3-{[(prop-2-yn-1-yl)amino]methyl}benzoate lacks the carbonyl oxygen of the carbamoyl group, reducing hydrogen-bonding capacity and altering reactivity in metal coordination or supramolecular assembly.
Physicochemical Properties
- Alkyne Reactivity : The propargyl group offers click chemistry compatibility (e.g., azide-alkyne cycloaddition), a feature absent in compounds like N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 3-[(prop-2-yn-1-yl)carbamoyl]benzoate, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves coupling 3-carbamoylbenzoic acid derivatives with propargylamine under carbodiimide-mediated conditions (e.g., EDC/HOBt). Flash chromatography ( ) is critical for isolating intermediates. Solvents like dichloromethane or acetonitrile are preferred to stabilize reactive intermediates (). Post-synthesis, purity is validated via HPLC or TLC, with yields optimized by controlling reaction temperatures (40–60°C) and inert atmospheres (N₂/Ar) .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential for confirming molecular structure. For crystalline samples, single-crystal X-ray diffraction (utilizing SHELX software) provides stereochemical details ( ). Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Avoid inhalation/contact by working in a fume hood. For spills, adsorb with inert materials (e.g., sand) and dispose via hazardous waste channels. Store in sealed containers under dry, inert conditions ( ) .
Advanced Research Questions
Q. How does stereochemistry influence the reactivity of this compound in nucleophilic reactions?
- Methodological Answer : The propargyl carbamoyl group’s linear geometry enhances susceptibility to nucleophilic attack at the carbonyl carbon. Stereoelectronic effects are studied via density functional theory (DFT) calculations to predict regioselectivity. Experimental validation involves kinetic studies under varying pH and solvent polarities () .
Q. What strategies resolve contradictions in observed vs. predicted biological activity data?
- Methodological Answer : Discrepancies may arise from impurities or solvent effects. Use orthogonal analytical methods (e.g., LC-MS, 2D-NMR) to confirm compound identity. Compare in vitro assays (e.g., enzyme inhibition) with in silico docking simulations (e.g., AutoDock Vina) to validate target interactions () .
Q. How can computational modeling predict interactions between this compound and biological targets?
- Methodological Answer : Molecular dynamics (MD) simulations and QSAR models analyze binding affinities. Tools like Schrödinger Suite or GROMACS model interactions with proteins (e.g., kinases). Experimental cross-validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding constants ( ) .
Q. What crystallographic techniques are suitable for resolving its solid-state structure?
- Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement ( ) is ideal. For poorly diffracting crystals, synchrotron radiation or cryocooling (100 K) improves data quality. Powder XRD paired with Rietveld refinement addresses polymorphism issues .
Q. How can researchers design experiments to assess its potential as a protease inhibitor?
- Methodological Answer : Use fluorogenic substrates (e.g., FRET-based assays) to measure inhibition kinetics. IC₅₀ values are determined via dose-response curves. Structural analogs (e.g., methyl benzoate derivatives) are synthesized to establish structure-activity relationships (SAR) () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
